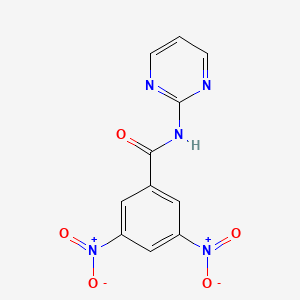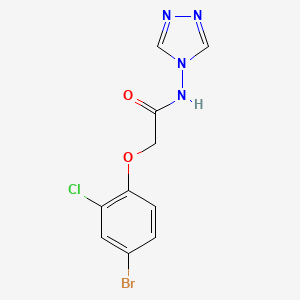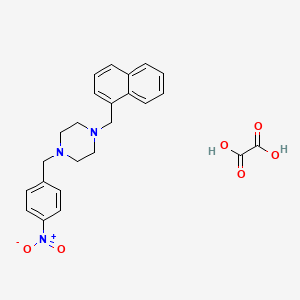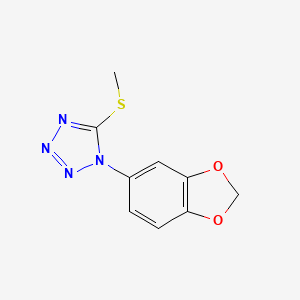
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BPTP is a pyrazoline derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory and tumor growth processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 and MMPs. This compound has also been found to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for certain enzymes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for cancer. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by acetylation. Another method involves the reaction of 4-bromobenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization with acetic anhydride.
Applications De Recherche Scientifique
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to exhibit potential therapeutic applications in various areas of medicine. One study found that this compound has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has anti-tumor effects, making it a potential treatment for cancer.
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10(19)18-14(11-4-6-12(16)7-5-11)9-13(17-18)15-3-2-8-20-15/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDFCYIUGFHKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4994551.png)

![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4994584.png)

![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)
![3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4994610.png)
![11-(2-hydroxyethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)
